molecular formula C30H32N6O4S B1241323 4-[(4-ethoxyphenyl)sulfonylamino]-N-[(E)-(3-methyl-1-phenyl-5-pyrrolidin-1-ylpyrazol-4-yl)methylideneamino]benzamide

4-[(4-ethoxyphenyl)sulfonylamino]-N-[(E)-(3-methyl-1-phenyl-5-pyrrolidin-1-ylpyrazol-4-yl)methylideneamino]benzamide

Cat. No. B1241323
M. Wt: 572.7 g/mol
InChI Key: HYIFELIPJMXJCH-NJZRLIGZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(4-ethoxyphenyl)sulfonylamino]-N-[[3-methyl-1-phenyl-5-(1-pyrrolidinyl)-4-pyrazolyl]methylideneamino]benzamide is a member of pyrazoles and a ring assembly.

Scientific Research Applications

Serotonin 4 Receptor Agonist Activity

The compound shows potential as a serotonin 4 receptor agonist, relevant in gastrointestinal motility. Studies on similar benzamide derivatives indicate their effectiveness in this area, although some issues with oral bioavailability have been noted (Sonda et al., 2003).

Electrophoretic Separation in Pharmaceutical Analysis

This compound is significant in the nonaqueous capillary electrophoretic separation of pharmaceutical substances. It's part of a methodology developed for quality control in drug manufacturing, ensuring purity and effectiveness of pharmaceutical products (Ye et al., 2012).

Anti-Inflammatory and Anti-Cancer Agents

Benzamide derivatives, including those similar to the specified compound, have shown promise as anti-inflammatory and anti-cancer agents. Their synthesis and pharmacological profiles suggest potential effectiveness in treating various cancers (Gangapuram & Redda, 2009).

Heparanase Inhibition

Compounds in the same class have been identified as inhibitors of heparanase, an enzyme implicated in tumor metastasis and angiogenesis. This suggests potential therapeutic applications in cancer treatment (Xu et al., 2006).

Cytotoxic Activity in Cancer Therapy

Some derivatives have shown potent cytotoxic activity against human cancer cell lines, highlighting their potential as anti-cancer agents. This activity is coupled with relatively low toxicity in normal cells, an important factor in cancer treatment (Ravichandiran et al., 2019).

Cardiac Electrophysiological Activity

Research on related N-substituted benzamides indicates their potential as selective class III agents affecting cardiac electrophysiology. This application could be vital in developing treatments for cardiac arrhythmias (Morgan et al., 1990).

properties

Product Name

4-[(4-ethoxyphenyl)sulfonylamino]-N-[(E)-(3-methyl-1-phenyl-5-pyrrolidin-1-ylpyrazol-4-yl)methylideneamino]benzamide

Molecular Formula

C30H32N6O4S

Molecular Weight

572.7 g/mol

IUPAC Name

4-[(4-ethoxyphenyl)sulfonylamino]-N-[(E)-(3-methyl-1-phenyl-5-pyrrolidin-1-ylpyrazol-4-yl)methylideneamino]benzamide

InChI

InChI=1S/C30H32N6O4S/c1-3-40-26-15-17-27(18-16-26)41(38,39)34-24-13-11-23(12-14-24)29(37)32-31-21-28-22(2)33-36(25-9-5-4-6-10-25)30(28)35-19-7-8-20-35/h4-6,9-18,21,34H,3,7-8,19-20H2,1-2H3,(H,32,37)/b31-21+

InChI Key

HYIFELIPJMXJCH-NJZRLIGZSA-N

Isomeric SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C(=O)N/N=C/C3=C(N(N=C3C)C4=CC=CC=C4)N5CCCC5

SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C(=O)NN=CC3=C(N(N=C3C)C4=CC=CC=C4)N5CCCC5

Canonical SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C(=O)NN=CC3=C(N(N=C3C)C4=CC=CC=C4)N5CCCC5

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-[(4-ethoxyphenyl)sulfonylamino]-N-[(E)-(3-methyl-1-phenyl-5-pyrrolidin-1-ylpyrazol-4-yl)methylideneamino]benzamide
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4-[(4-ethoxyphenyl)sulfonylamino]-N-[(E)-(3-methyl-1-phenyl-5-pyrrolidin-1-ylpyrazol-4-yl)methylideneamino]benzamide
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4-[(4-ethoxyphenyl)sulfonylamino]-N-[(E)-(3-methyl-1-phenyl-5-pyrrolidin-1-ylpyrazol-4-yl)methylideneamino]benzamide
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4-[(4-ethoxyphenyl)sulfonylamino]-N-[(E)-(3-methyl-1-phenyl-5-pyrrolidin-1-ylpyrazol-4-yl)methylideneamino]benzamide
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4-[(4-ethoxyphenyl)sulfonylamino]-N-[(E)-(3-methyl-1-phenyl-5-pyrrolidin-1-ylpyrazol-4-yl)methylideneamino]benzamide
Reactant of Route 6
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4-[(4-ethoxyphenyl)sulfonylamino]-N-[(E)-(3-methyl-1-phenyl-5-pyrrolidin-1-ylpyrazol-4-yl)methylideneamino]benzamide

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